molecular formula C27H32O2S B149522 1-Benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one CAS No. 133536-28-4

1-Benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one

Katalognummer: B149522
CAS-Nummer: 133536-28-4
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: BDGSMSWNOIYMSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one involves several steps. One common method includes the following steps:

    Formation of the bicyclic core: The bicyclic core is synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the benzyloxy group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

    Addition of the phenylthio group: The phenylthio group is added using a thiol-ene reaction.

    Methylation: The final step involves the methylation of specific positions on the bicyclic core.

Industrial Production Methods

Industrial production of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The benzyloxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one can be compared with other similar compounds, such as:

    1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-2-one: Differing by the position of the functional groups.

    1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-4-one: Another positional isomer.

    1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-5-one: Yet another positional isomer.

The uniqueness of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

133536-28-4

Molekularformel

C27H32O2S

Molekulargewicht

420.6 g/mol

IUPAC-Name

(1R,6S)-8,11,11-trimethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one

InChI

InChI=1S/C27H32O2S/c1-20-16-17-27(29-19-21-10-6-4-7-11-21)18-22(28)14-15-24(25(20)26(27,2)3)30-23-12-8-5-9-13-23/h4-13,24H,14-19H2,1-3H3/t24-,27+/m0/s1

InChI-Schlüssel

BDGSMSWNOIYMSW-UHFFFAOYSA-N

SMILES

CC1=C2C(CCC(=O)CC(C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4

Isomerische SMILES

CC1=C2[C@H](CCC(=O)C[C@@](C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4

Kanonische SMILES

CC1=C2C(CCC(=O)CC(C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4

Synonyme

1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
1-BTPTBU

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.